Barbituric acid, 5,5-diallyl-1-methyl-
Description
Historical Context of Barbituric Acid Derivatives in Chemical Research
The journey of barbituric acid derivatives began in 1864 with the synthesis of the parent compound, barbituric acid (also known as malonylurea), by German chemist Adolf von Baeyer. wikipedia.org This discovery, however, did not immediately lead to therapeutic applications, as barbituric acid itself is not pharmacologically active. wikipedia.org The true potential of this scaffold was unlocked through subsequent research that focused on substitutions at the 5-position of the pyrimidine (B1678525) ring.
Throughout the 20th century, extensive research led to the synthesis of over 2,500 derivatives of barbituric acid. wikipedia.org These compounds, collectively known as barbiturates, were found to possess a wide range of biological activities. The primary mechanism of action for many of these derivatives involves their interaction with the central nervous system.
Contemporary Academic Significance of Barbituric acid, 5,5-diallyl-1-methyl-
While many of the simpler barbituric acid derivatives have been largely superseded in clinical use, the core structure remains an active area of academic research. The focus has shifted towards the synthesis of novel derivatives with unique properties and potential applications beyond their traditional roles.
Barbituric acid, 5,5-diallyl-1-methyl-, also known by its synonym N-Methylallobarbital, is a specific derivative that has garnered interest in synthetic and medicinal chemistry. lookchem.com Its unique combination of a methylated nitrogen and two allyl groups at the 5-position provides a template for further chemical modification. Research into this and similar compounds explores their potential in the development of new chemical entities. For instance, the allyl groups can be subjected to various chemical transformations to create more complex molecules. A study on the sulfuric acid-mediated reaction of allobarbital (5,5-diallylbarbituric acid) demonstrated that the allyl groups could be transformed into 3'-sulfo-2'-sulfatopropyl or beta-methyl-beta-sulton groups, leading to compounds with anti-inflammatory activity. nih.gov
Classification within Barbituric Acid Scaffold Research
Barbituric acid, 5,5-diallyl-1-methyl- is classified as a 5,5-disubstituted, N-methylated barbituric acid derivative. vulcanchem.com This classification is based on the specific structural features of the molecule:
5,5-disubstituted: The carbon at the 5-position of the barbituric acid ring is bonded to two allyl groups.
N-methylated: One of the nitrogen atoms in the pyrimidine ring (at the 1-position) is substituted with a methyl group.
This specific substitution pattern influences the compound's chemical properties and reactivity. The presence of the methyl group on the nitrogen atom can affect its acidity and solubility compared to its non-methylated counterpart. The diallyl substitution at the C5 position is crucial for its chemical reactivity and potential for further derivatization.
Chemical and Physical Properties
The fundamental properties of Barbituric acid, 5,5-diallyl-1-methyl- are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 1-methyl-5,5-bis(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione |
| CAS Number | 780-59-6 |
| Density | 1.112 g/cm³ |
| LogP | 1.047 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Data sourced from various chemical databases. lookchem.comvulcanchem.com
Synthesis and Reactivity
The synthesis of Barbituric acid, 5,5-diallyl-1-methyl- typically involves the modification of a pre-existing barbituric acid scaffold. A common synthetic route starts with 5,5-diallylbarbituric acid, which is then methylated at the N1 position. This can be achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). lookchem.com
Alternatively, the synthesis can proceed through the condensation of a diallyl-substituted malonic ester with N-methylurea. This approach builds the barbiturate (B1230296) ring with the desired substitutions already in place.
The reactivity of Barbituric acid, 5,5-diallyl-1-methyl- is largely dictated by the functional groups present. The allyl groups are susceptible to addition reactions, allowing for the introduction of new functionalities. The amide groups within the pyrimidine ring can undergo hydrolysis under certain conditions.
Detailed Research Findings
While extensive clinical research on Barbituric acid, 5,5-diallyl-1-methyl- is limited, its study in academic and laboratory settings provides valuable insights. Research has focused on its synthetic utility and the exploration of its chemical properties. For instance, studies on related 5,5-disubstituted barbiturates have explored their use as starting materials for the synthesis of other complex molecules. One such study detailed the hydrolysis of 5,5-dipropylbarbituric acid to synthesize valproic acid, showcasing the synthetic versatility of the barbiturate core. csfarmacie.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-4-6-11(7-5-2)8(14)12-10(16)13(3)9(11)15/h4-5H,1-2,6-7H2,3H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBIVKHYQDNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228652 | |
| Record name | Barbituric acid, 5,5-diallyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780-59-6 | |
| Record name | 1-Methyl-5,5-di-2-propen-1-yl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 5,5-diallyl-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barbituric acid, 5,5-diallyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Barbituric Acid, 5,5 Diallyl 1 Methyl
Established Synthetic Pathways for the Barbituric Acid Scaffold
The general framework for constructing barbiturates was developed in the late 19th and early 20th centuries and remains a fundamental process in organic synthesis. researchgate.netwikipedia.org
The most common and historically significant method for synthesizing the barbituric acid scaffold is the condensation reaction between a derivative of malonic acid (most frequently diethyl malonate) and urea (B33335). libretexts.orgorgsyn.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves to deprotonate the α-carbon of the malonic ester, forming a nucleophilic enolate. orgsyn.org
The pharmacological properties of barbiturates are primarily determined by the nature of the substituents at the C-5 position of the ring. mdpi.com Consequently, methods for introducing two substituents at this position are crucial. There are two primary strategies to achieve 5,5-disubstitution:
Alkylation of Malonic Esters: The most straightforward approach involves the sequential alkylation of diethyl malonate before the condensation reaction with urea. libretexts.org The active methylene (B1212753) hydrogens at the C-2 position of diethyl malonate are acidic and can be removed by a base. The resulting enolate can then be treated with an alkyl or allyl halide (R-X) in a nucleophilic substitution reaction. By repeating this process with a second alkylating agent, a 5,5-disubstituted malonic ester is produced. This disubstituted ester is then condensed with urea, as described above, to directly yield the 5,5-disubstituted barbiturate (B1230296). libretexts.orggoogle.com
Direct Alkylation of Barbituric Acid or its Derivatives: Alternatively, the barbituric acid ring itself can be alkylated directly at the C-5 position. The hydrogen atoms on the C-5 methylene group are acidic due to the flanking carbonyl groups and can be removed by a base. wikipedia.org This allows for the introduction of substituents post-condensation. This method can be particularly useful for synthesizing spiro-barbiturates, where a dihaloalkane is used to form a cyclic structure at the C-5 position under phase transfer catalytic conditions. researchgate.net
Synthesis of Barbituric Acid, 5,5-diallyl-1-methyl- (Methallatal)
The synthesis of Methallatal requires the introduction of two allyl groups at the C-5 position and one methyl group at the N-1 position. This can be accomplished through several synthetic routes, primarily based on the general principles outlined above.
The construction of Methallatal can be envisioned through two main pathways, differing in the order of introduction of the substituent groups.
Pathway A: This route involves the initial synthesis of a diallylated malonic ester, which is then condensed with N-methylurea. The diallylation is achieved by reacting diethyl malonate with two equivalents of an allyl halide, such as allyl bromide, in the presence of a base. The resulting diethyl diallylmalonate is the key precursor for the diallyl moiety. N-methylurea provides the core urea structure with the N-methyl group already in place.
Pathway B: An alternative pathway begins with the synthesis of 5,5-diallylbarbituric acid. This intermediate is prepared by condensing diethyl diallylmalonate with unsubstituted urea. In a subsequent step, the N-1 position of the 5,5-diallylbarbituric acid is methylated. lookchem.com A common methylating agent for this transformation is dimethyl sulfate (B86663), used in the presence of a base like sodium hydroxide (B78521). lookchem.com
Table 1: Key Precursors and Reagents for Methallatal Synthesis
| Synthetic Pathway | Key Precursors | Key Reagents | Moiety Introduced |
|---|---|---|---|
| Pathway A | Diethyl malonate, N-methylurea | Allyl bromide, Sodium ethoxide | Diallyl and N-methyl |
| Pathway B | 5,5-diallylbarbituric acid | Dimethyl sulfate, Sodium hydroxide | N-methyl |
The reaction conditions for the synthesis of Methallatal are based on standard procedures for barbiturate synthesis. For the condensation step (Pathway A or the initial step of Pathway B), the reaction is typically performed in an anhydrous alcohol solvent, such as absolute ethanol, to match the alkoxide base (e.g., sodium ethoxide). orgsyn.org The mixture is heated to reflux for several hours to ensure the reaction goes to completion. orgsyn.org
Optimization strategies for this condensation reaction focus on several factors:
Anhydrous Conditions: The exclusion of water is critical, as the sodium ethoxide base is highly reactive with water, which would reduce its efficacy.
Stoichiometry: Precise control over the molar ratios of the malonic ester, urea (or N-methylurea), and base is necessary for maximizing yield.
Temperature Control: While reflux is generally required, excessive temperatures for prolonged periods can lead to side reactions or degradation of the product.
For the N-methylation step in Pathway B, the reaction is typically carried out in an aqueous or mixed solvent system. The choice of base (e.g., NaOH) is important for deprotonating the nitrogen atom of the barbiturate ring, making it nucleophilic enough to react with the methylating agent (e.g., dimethyl sulfate). Optimization would involve controlling the pH, temperature, and rate of addition of the alkylating agent to prevent side reactions, such as O-alkylation or hydrolysis of the ester groups in the starting material if applicable.
Asymmetric Synthesis Approaches for Related Barbituric Acid Derivatives
While Barbituric acid, 5,5-diallyl-1-methyl- is an achiral molecule because its two substituents at the C-5 position are identical, the field of asymmetric synthesis has developed sophisticated methods to prepare chiral barbituric acid derivatives where the C-5 substituents are different (R1 ≠ R2). acs.orgnih.gov The development of such enantioselective routes is of significant interest, as the pharmacological activity of chiral molecules can be configuration-dependent. acs.org
The catalytic asymmetric α-functionalization of barbituric acids to create quaternary stereocenters at the C-5 position has been a challenging but important goal. acs.orgnih.govresearchgate.net Recent advances have largely relied on organocatalysis. For instance, chiral squaramide catalysts have been effectively used in asymmetric Michael addition/cyclization tandem reactions between benzylidene barbituric acids and other reagents to produce spirocyclic barbiturate derivatives with excellent stereoselectivities (up to >99% enantiomeric excess, ee). mdpi.com
Other notable asymmetric approaches include:
Palladium-catalyzed Asymmetric Allylic Alkylation: This method involves the reaction of barbituric acid derivatives with allyl acetates or carbonates in the presence of a chiral palladium catalyst. acs.org
Organocatalytic C-C Bond Formation: Amine-squaramide catalysts have been used for reactions between barbituric acid surrogates and electrophiles like vinyl ketones, followed by hydrolysis to yield the chiral 5,5-disubstituted barbituric acids with high enantioselectivity. acs.orgresearchgate.net
These modern synthetic strategies provide access to a wide range of chiral barbiturates that were previously difficult to obtain, opening new avenues for research into their potential therapeutic applications. researchgate.net
Table 2: Examples of Asymmetric Synthesis Methods for Barbituric Acid Derivatives
| Reaction Type | Catalyst Type | Electrophile/Substrate | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Michael Addition/Cyclization | Chiral Squaramide | Benzylidene barbituric acids | Good to high yields, excellent ee (>99%) | mdpi.com |
| Asymmetric Allylic Alkylation | Chiral Palladium Complex | Allyl acetates/carbonates | Poor to modest enantioselectivities | acs.org |
| Conjugate Addition | Amine-Squaramide | Vinyl ketones | High enantioselectivity | acs.orgresearchgate.net |
Derivatization and Analog Synthesis of Barbituric Acid, 5,5-diallyl-1-methyl-
Structural Modifications and Functionalization Strategies
The chemical reactivity of the allyl groups at the C-5 position of the barbiturate ring provides opportunities for structural modifications and functionalization.
One notable transformation involves the reaction of diallylbarbituric acid in concentrated sulfuric acid. In this reaction, the allyl groups are readily converted to 2-hydroxypropyl derivatives. This hydration reaction transforms the hydrophobic allyl groups into more polar hydroxylated side chains. A more extensive transformation occurs with diallylbarbituric acid, leading to the formation of the dilactone of bis-(2-hydroxypropyl)-malonic acid. While this specific reaction was reported for the N-unmethylated analog, similar reactivity of the allyl groups would be expected for Barbituric acid, 5,5-diallyl-1-methyl-.
The synthesis of various barbiturate analogs has been a long-standing strategy in medicinal chemistry to modulate activity, onset, and duration of action. The general approach involves the condensation of a disubstituted malonic ester with urea or a substituted urea. For Barbituric acid, 5,5-diallyl-1-methyl-, this involves the reaction of a diallylmalonic ester derivative with N-methylurea. By replacing one or both of the allyl groups on the malonic ester with other alkyl or aryl groups, a wide range of analogs can be synthesized.
The table below summarizes key functionalization strategies applicable to diallyl barbiturates.
| Starting Material | Reagent/Condition | Product | Type of Transformation |
| Diallylbarbituric acid | Concentrated H₂SO₄ | 5-allyl-5-(2-hydroxypropyl)barbituric acid | Hydration of one allyl group |
| Diallylbarbituric acid | Concentrated H₂SO₄ | Dilactone of bis-(2-hydroxypropyl)-malonic acid | Hydration and subsequent lactonization |
Prodrug Design and Synthetic Methodologies for Barbituric Acid, 5,5-diallyl-1-methyl- Prodrugs
Prodrug design is a strategic approach to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. For barbiturates, the secondary amide functionalities within the pyrimidine (B1678525) ring are potential sites for chemical modification to create bioreversible derivatives. Although Barbituric acid, 5,5-diallyl-1-methyl- has a methyl group at the N-1 position, the N-3 position still contains a proton that can be substituted to form a prodrug.
A general strategy for creating prodrugs of compounds containing secondary amines or amides is the formation of (acyloxy)alkyl carbamates. These derivatives are designed to be enzymatically cleaved in vivo to release the parent drug. The synthesis of these prodrugs can be achieved by reacting the parent amine/amide with p-nitrophenyl alpha-(acyloxy)alkyl carbonates or by reacting an alpha-haloalkyl carbamate (B1207046) with a silver or mercury salt of a carboxylic acid.
Another approach that has been applied to other barbiturates is the synthesis of N-carboxymethyl derivatives. For instance, barbital (B3395916) and methylphenobarbital have been reacted with haloacetates in the presence of anhydrous potassium carbonate to yield N-carboalkoxymethyl derivatives. Subsequent acidic hydrolysis of these esters affords the corresponding N-carboxymethyl derivatives. These carboxylic acid derivatives could then be further modified, for example, by forming amides.
The table below outlines potential prodrug strategies based on the derivatization of the N-H group in the barbiturate ring.
| Prodrug Type | General Structure | Synthetic Precursors |
| (Acyloxy)alkyl Carbamate | R₁R₂N-CO-O-CHR₃-OCO-R₄ | p-Nitrophenyl alpha-(acyloxy)alkyl carbonates or alpha-haloalkyl carbamates and carboxylic acid salts |
| N-Carboxymethyl Derivative | >N-CH₂-COOH | Haloacetates followed by hydrolysis |
While these methodologies have been established for other amines and barbiturates, their specific application to produce prodrugs of Barbituric acid, 5,5-diallyl-1-methyl- is not extensively documented in the reviewed literature. However, these strategies represent viable synthetic routes for the potential development of its prodrugs.
Molecular and Cellular Mechanisms of Action Research of Barbituric Acid, 5,5 Diallyl 1 Methyl
Receptor Interaction and Binding Studies
The interaction of a compound with specific receptors is a critical determinant of its pharmacological profile. Binding assays are fundamental in characterizing these interactions.
In Vitro Receptor Binding Assays (e.g., ORL-1 receptor, MCL-1)
In vitro receptor binding assays are essential tools for determining the affinity and specificity of a ligand for its receptor. These assays typically involve incubating the compound of interest with a preparation of the receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand with known binding characteristics. By measuring the displacement of the radiolabeled ligand, the binding affinity of the test compound can be determined.
Despite the established role of other barbiturates in modulating various receptor systems, specific binding studies detailing the interaction of Barbituric acid, 5,5-diallyl-1-methyl- with the opioid receptor-like 1 (ORL-1) receptor or the Myeloid cell leukemia 1 (MCL-1) protein have not been identified in the reviewed scientific literature. The ORL-1 receptor, also known as the nociceptin/orphanin FQ receptor, is involved in a range of physiological processes, including pain perception and mood regulation. nih.govnih.gov MCL-1 is a key anti-apoptotic protein and a target in cancer therapy. Without specific binding assays, the affinity and potential modulatory effect of Barbituric acid, 5,5-diallyl-1-methyl- on these receptors remain uncharacterized.
Methodologies for Ligand-Receptor Complex Elucidation
Various biophysical and structural biology techniques are employed to elucidate the three-dimensional structure of ligand-receptor complexes. These methods provide detailed insights into the molecular interactions that govern binding and receptor activation or inhibition. Common methodologies include X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. Computational modeling and molecular docking studies can also predict binding modes and affinities.
There are no published studies that have elucidated the ligand-receptor complex of Barbituric acid, 5,5-diallyl-1-methyl- with the ORL-1 receptor or MCL-1. Such structural data would be invaluable for understanding the precise mechanism of interaction and for guiding the design of more potent and selective analogs.
Enzyme Modulation and Inhibition Research
The ability of a compound to modulate the activity of specific enzymes is another key aspect of its mechanism of action. Enzymatic assays are used to quantify the extent of inhibition or activation.
Investigations of Key Enzyme Targets
A wide array of enzymes plays crucial roles in cellular signaling and metabolism, and their modulation can have significant therapeutic implications. Key enzyme families often investigated in drug discovery include:
Protein Kinases: These enzymes are central to signal transduction pathways, and their dysregulation is implicated in many diseases, including cancer.
HMG-CoA Reductase: A rate-limiting enzyme in the cholesterol biosynthesis pathway.
Acyl-CoA:Cholesterol Acyltransferase (ACAT): Involved in the esterification of cholesterol. nih.gov
Fucosyltransferases: These enzymes catalyze the transfer of fucose to acceptor molecules and are involved in various biological recognition events.
Histone Deacetylases (HDACs): HDACs play a critical role in epigenetic regulation of gene expression and are important targets in cancer therapy. nih.govnih.govmdpi.com
mTOR, PI3K/Akt, PDK-1, PKA, S6K, PKC: These are all key components of the PI3K/Akt/mTOR signaling pathway, which is fundamental for cell growth, proliferation, and survival. mdpi.com
A thorough review of the scientific literature reveals a lack of studies investigating the effects of Barbituric acid, 5,5-diallyl-1-methyl- on any of the aforementioned enzyme targets. While the broader class of barbiturates has been studied for various enzymatic interactions, data specific to this compound is absent.
Enzymatic Assay Methodologies and Kinetic Analysis
Enzymatic assays are designed to measure the rate of an enzyme-catalyzed reaction. These assays can be used to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). Kinetic analysis, through methods such as Michaelis-Menten kinetics and Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Without primary research on the interaction of Barbituric acid, 5,5-diallyl-1-methyl- with specific enzymes, no data on enzymatic assay methodologies or kinetic analyses for this compound can be presented.
Cellular Pathway Modulation Studies
Understanding how a compound affects cellular pathways provides a broader context for its mechanism of action. This often involves cell-based assays that measure downstream effects of receptor or enzyme modulation.
Regulation of Cellular Proliferation and Growth
Barbituric acid, 5,5-diallyl-1-methyl-, more commonly known as methohexital (B102721), has demonstrated notable effects on the regulation of cellular proliferation and growth. Research indicates that this compound can exert cytostatic effects, thereby inhibiting the division and proliferation of cells. While the precise molecular mechanisms underpinning this regulation are still under investigation, it is understood that barbiturates can influence cellular processes that are fundamental to growth. The primary mechanism of action for methohexital is its interaction with GABA-A receptors, leading to an enhanced inhibitory neurotransmission. nist.govepa.gov This interaction, however, does not fully account for its direct effects on cellular proliferation observed in various cell types.
Studies on other barbituric acid derivatives have shown that they can arrest the cell cycle, a key process in cellular proliferation. For instance, some derivatives have been found to induce a G2/M phase arrest in the cell cycle. nih.gov This arrest prevents cells from entering mitosis and undergoing division, thus halting proliferation. While direct evidence for methohexital's specific impact on all phases of the cell cycle is limited, its known cytostatic effects suggest a similar mechanism of interference with the cell cycle machinery.
Induction and Regulation of Programmed Cell Death (Apoptosis, Autophagy)
Programmed cell death, a crucial process for tissue homeostasis and elimination of damaged cells, is significantly influenced by Barbituric acid, 5,5-diallyl-1-methyl-. The two primary forms of programmed cell death are apoptosis and autophagy.
Apoptosis: Evidence suggests that methohexital can induce apoptosis, or programmed cell death, in various cell types. A hallmark of apoptosis is the activation of a cascade of enzymes known as caspases. The activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic pathway, leading to the cleavage of numerous cellular proteins and ultimately, cell death. acs.orgohiolink.edu While direct studies detailing the specific activation of caspase-3 by methohexital are not extensively documented, the observation of SubG1 phase cell cycle arrest in response to some barbiturates is a strong indicator of apoptosis. The SubG1 phase represents cells with fragmented DNA, a characteristic feature of late-stage apoptosis.
Autophagy: Autophagy is a cellular self-degradation process that is essential for cellular homeostasis and survival. Key proteins involved in the regulation of autophagy include Beclin-1 and the microtubule-associated protein 1A/1B-light chain 3 (LC3). researchgate.netnih.gov Beclin-1 is crucial for the initiation of the autophagosome, while the conversion of LC3-I to LC3-II is a widely used marker for autophagy activation. Currently, there is a lack of direct research investigating the specific effects of Barbituric acid, 5,5-diallyl-1-methyl- on the expression and function of Beclin-1 and the LC3 system. Therefore, its role in the regulation of autophagy remains an area for future investigation.
Influence on DNA Repair Processes and Cell Cycle Regulation
The integrity of the genome is paramount for cell survival and is maintained by a complex network of DNA repair mechanisms. The DNA damage response (DDR) is a signaling pathway that detects DNA lesions and initiates repair processes, often in conjunction with cell cycle arrest to allow time for repair. mdpi.com When DNA damage is irreparable, the DDR can trigger apoptosis. researchgate.net
Barbituric acid, 5,5-diallyl-1-methyl- and its derivatives may influence DNA repair processes, although direct evidence is scarce. Some studies on other barbiturates suggest an induction of G2/M cell cycle arrest. nih.gov This arrest at the G2/M checkpoint can be a response to DNA damage, preventing cells with compromised DNA from entering mitosis. nih.gov The molecular players in this checkpoint often include proteins like p53 and p21. nih.gov While the direct interaction of methohexital with DNA repair proteins has not been extensively characterized, its ability to induce cell cycle arrest points towards an indirect influence on these critical cellular maintenance pathways. Further research is needed to elucidate the specific effects of this compound on key DNA repair proteins and the broader DNA damage response network.
Signal Transduction Cascade Research (e.g., mTOR/PI3K/Akt Pathway)
The mTOR/PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. Akt then phosphorylates and regulates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR).
Currently, there is a lack of specific research detailing the effects of Barbituric acid, 5,5-diallyl-1-methyl- on the mTOR/PI3K/Akt signaling cascade. Given the pathway's critical role in the cellular processes that are affected by methohexital, such as proliferation and apoptosis, it is plausible that this compound may exert some of its effects through the modulation of this key signaling network. Future studies are warranted to investigate the potential interactions between methohexital and the components of the mTOR/PI3K/Akt pathway to better understand its molecular mechanisms of action.
In Vitro Mechanistic Investigations using Established Cell Lines
In vitro studies utilizing established cell lines are fundamental for elucidating the molecular and cellular mechanisms of action of chemical compounds. While specific data for Barbituric acid, 5,5-diallyl-1-methyl- is limited, research on various cancer cell lines has provided valuable insights into the cytotoxic and cytostatic effects of other barbituric acid derivatives.
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. IC50 values are crucial for comparing the cytotoxicity of different compounds and for determining concentrations for further mechanistic studies. science.govresearchgate.netscience.govnih.govnih.gov
Cell cycle analysis is another critical tool used in in vitro studies to determine the effects of a compound on cell proliferation. By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), researchers can identify at which point a compound is exerting its anti-proliferative effects. researchgate.net For example, an accumulation of cells in the G2/M phase would indicate a G2/M arrest. researchgate.net
Structure Activity Relationships Sar and Computational Modeling of Barbituric Acid, 5,5 Diallyl 1 Methyl and Its Analogs
Experimental Structure-Activity Relationship (SAR) Studies
Experimental SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
The biological activity of Methohexital (B102721) is primarily determined by substitutions at the C5 and N1 positions of the barbituric acid ring and its stereochemistry. nih.govnih.govfda.gov
Substitution at C5: The two allyl groups at the C5 position are critical for the hypnotic activity of Methohexital. nih.gov The length and branching of these alkyl or alkenyl side chains significantly influence the compound's lipid solubility, which is a key factor for crossing the blood-brain barrier and exerting its effects on the central nervous system. slideshare.net Side-chain oxidation is a primary metabolic pathway that terminates the drug's biological activity. wikipedia.orgdrugbank.com
Substitution at N1: The methylation at the N1 position distinguishes Methohexital from many other barbiturates. This structural feature is associated with a rapid onset and short duration of action. nih.gov
Stereoisomerism: Methohexital possesses two chiral centers, resulting in four possible stereoisomers. nih.gov The commercial formulation, known as the α-racemate, consists of one pair of enantiomers. researchgate.net Research involving the synthesis of different isomer compositions has demonstrated that stereochemistry significantly affects anesthetic activity, with some isomer mixtures exhibiting greater potency than the commercially available drug. nih.govresearchgate.net
The following table summarizes key structural features of Methohexital and their influence on its biological activity.
| Structural Feature | Modification | Effect on Biological Activity |
| C5 Position | Allyl side chains | Essential for hypnotic activity; influences lipid solubility. nih.govslideshare.net |
| N1 Position | Methyl group | Contributes to rapid onset and short duration of action. nih.gov |
| Stereochemistry | Different isomeric compositions | Significantly alters anesthetic potency. nih.govresearchgate.net |
Various analytical techniques are employed to determine the precise structure and conformation of barbiturate (B1230296) analogs, which is fundamental for establishing SAR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of barbituric acid derivatives. nih.govmdpi.com These techniques provide detailed information about the chemical environment of individual atoms within the molecule. For instance, gated decoupling ¹³C NMR has been successfully used to obtain unambiguous chemical shift assignments and to determine the conformational structure of arylidene barbiturates. researchgate.net These experimental findings are often corroborated by molecular modeling to provide a comprehensive understanding of the molecule's three-dimensional structure. researchgate.net
Mass Spectrometry (MS): Techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are invaluable for the separation and identification of barbiturates and their metabolites. nih.gov This methodology is sensitive enough to differentiate between structural isomers, which is crucial given the impact of stereoisomerism on the biological activity of compounds like Methohexital. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR represents a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies on barbiturates have successfully correlated molecular properties with both anesthetic and anticonvulsant activities. nih.govresearchgate.netlew.ro These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For example, a large-scale QSAR study on barbiturates identified key descriptors for anticonvulsant activity:
Anti-MES (Maximal Electroshock) Activity: Correlated with topologic and electronic properties of the barbiturate molecule. nih.gov
Anti-s.c.Met (Subcutaneous Metrazol) Activity: Found to be dependent on the molecule's lipophilicity and geometry. nih.gov
Other QSAR models have been developed to predict the physicochemical properties of barbiturates, such as polarizability, molar refractivity, and the octanol/water partition coefficient (LogP), using descriptors derived from quantum-mechanical methods. echemcom.comechemcom.com These models typically employ statistical methods like multiple linear regression (MLR) to build the predictive equations. researchgate.netechemcom.comechemcom.com
The table below provides examples of descriptors used in QSAR studies of barbiturates.
| Descriptor Type | Examples | Relevance to Activity |
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Represents lipophilicity, crucial for blood-brain barrier penetration. nih.gov |
| Electronic | Atomic Net Charge, Dipole Moment | Influences intermolecular interactions and binding affinity. jsociology.org |
| Topological/Geometrical | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. nih.gov |
| Quantum Chemical | E_HOMO, E_LUMO (Energies of molecular orbitals) | Relates to the molecule's reactivity and electronic properties. jsociology.org |
Molecular Docking and Ligand-Protein Interaction Modeling
Understanding how Methohexital interacts with its biological target at a molecular level is key to explaining its mechanism of action. Computational modeling techniques like molecular docking and molecular dynamics provide insights into these interactions. Methohexital exerts its effect by binding to a specific site on the GABA-A receptor, an ion channel in the central nervous system. nih.govwikipedia.orgblogspot.com This binding event enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal inhibition. nih.govdrugbank.com
Predicting the precise location where a ligand binds to its target protein is a critical first step in molecular modeling. A variety of in silico methods are available for this purpose. nih.gov These tools analyze the protein's surface to identify potential binding pockets or cavities. click2drug.orgbiosolveit.de The prediction algorithms are often based on the geometric shape of the surface, its physicochemical properties (e.g., hydrophobicity, charge distribution), and sequence conservation among related proteins. nih.gov For Methohexital, these methods would be used to identify plausible binding sites within the GABA-A receptor structure, guiding subsequent, more detailed docking studies.
Once a binding site is proposed, conformational analysis and molecular dynamics (MD) simulations can be used to model the interaction between the ligand and the protein in greater detail.
Conformational Analysis: This process explores the different spatial arrangements (conformations) that a molecule can adopt. Quantum mechanical methods, such as the AM1 semiempirical molecular orbital method, have been used to determine the preferred conformations of barbiturates for QSAR studies. nih.gov Understanding the low-energy, biologically active conformation of Methohexital is essential for accurate docking. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. nih.gov These simulations can assess the stability of the predicted binding pose and reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net For the Methohexital-GABA-A receptor interaction, MD simulations can help to understand how the drug modulates the receptor's function at an atomic level.
Analytical Chemistry Research Methodologies for Barbituric Acid, 5,5 Diallyl 1 Methyl
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation and separation of Barbituric acid, 5,5-diallyl-1-methyl- from complex mixtures. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
Paper Chromatography Applications
Paper chromatography is a foundational technique for the separation of barbiturates. While specific retention factor (Rf) values for Barbituric acid, 5,5-diallyl-1-methyl- are not extensively documented in readily available literature, the general methodology for barbiturate (B1230296) analysis is well-established. illinois.edunih.gov This technique separates compounds based on their polarity. The stationary phase is typically polar (water adsorbed onto cellulose (B213188) paper), and the mobile phase is a less polar solvent mixture. nih.gov
For the analysis of barbiturates, a common approach involves spotting a solution of the sample onto the chromatography paper and developing it with a suitable solvent system, such as n-amyl methyl ketone. rsc.org After development, the spots are visualized, often under UV light at 254 nm or by spraying with a detection reagent like mercuric nitrate (B79036) solution. rsc.org The Rf value, the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is then calculated. The N-methylation and the diallyl groups at the C5 position would influence the polarity and thus the Rf value of the compound compared to other barbiturates.
Table 1: Representative Rf Values for Common Barbiturates (for comparative purposes)
| Compound | Rf Value |
|---|---|
| Phenobarbitone | 0.3 |
| Cyclobarbitone | 0.4 |
| Butobarbitone | 0.6 |
| Amylobarbitone | 0.75 |
| Quinalbarbitone | 0.85 |
Note: Data from a thin-layer chromatography system, which is comparable to paper chromatography. Specific Rf values for Barbituric acid, 5,5-diallyl-1-methyl- would need to be determined experimentally under controlled conditions. rsc.org
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a more advanced and widely used technique for the analysis of barbiturates due to its high resolution, speed, and sensitivity. researchgate.net Method development for Barbituric acid, 5,5-diallyl-1-methyl- would typically involve a reversed-phase approach. ijsra.net
A standard HPLC method for barbiturates utilizes a C18 (octadecyl silica) column as the stationary phase. ijsra.netrsc.org The mobile phase is generally a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. researchgate.netresearchgate.net The separation is achieved by isocratic or gradient elution, where the composition of the mobile phase is either kept constant or varied over time to optimize the separation. researchgate.net
Detection is commonly performed using a UV detector, as the barbiturate ring exhibits significant absorbance in the UV region, typically around 210-254 nm. researchgate.netijsra.net The retention time of Barbituric acid, 5,5-diallyl-1-methyl- would be influenced by its lipophilicity, which is increased by the N-methyl and diallyl substituents.
Table 2: Typical HPLC Method Parameters for Barbiturate Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol/Water (e.g., 50:50, v/v) or Acetonitrile/Water mixtures |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-20 µL |
Note: These are general parameters and would require optimization for the specific analysis of Barbituric acid, 5,5-diallyl-1-methyl-. researchgate.netcalstate.edu
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and quantification of Barbituric acid, 5,5-diallyl-1-methyl-. These methods provide detailed information about the molecule's structure and concentration.
Spectrophotometric Analysis
UV-Vis spectrophotometry can be used for the quantitative analysis of barbiturates. The pyrimidine (B1678525) ring of the barbituric acid structure is the primary chromophore responsible for UV absorption. In neutral or acidic solutions, barbiturates typically show a UV absorption maximum around 214 nm. ijsra.net The exact wavelength of maximum absorbance (λmax) for Barbituric acid, 5,5-diallyl-1-methyl- would need to be determined experimentally but is expected to be in this region.
Colorimetric methods have also been developed for the detection of the barbiturate class of compounds. For instance, the Dille-Koppanyi test involves the reaction of barbiturates with cobalt(II) acetate (B1210297) in the presence of isopropylamine (B41738) to produce a purple color, which can be measured spectrophotometrically. rsc.org While this test is general for the barbiturate ring, its applicability for quantitative analysis of a specific derivative like Barbituric acid, 5,5-diallyl-1-methyl- would require validation.
Mass Spectrometry (MS) and Tandem MS Approaches
The electron ionization (EI) mass spectrum of the 1,3-dimethyl analog shows a molecular ion peak and characteristic fragment ions. For Barbituric acid, 5,5-diallyl-1-methyl-, with a molecular weight of 222.24 g/mol , the molecular ion peak (M+) would be expected at m/z 222.
Key fragmentation pathways for 5,5-disubstituted barbiturates involve the cleavage of the substituents at the C5 position. nih.gov For Barbituric acid, 5,5-diallyl-1-methyl-, the loss of one of the allyl groups (C3H5, mass 41) would be a prominent fragmentation, leading to a significant ion at m/z 181. Further fragmentation could involve rearrangements and cleavage of the barbiturate ring. Tandem MS (MS/MS) could be employed to further fragment the primary ions, providing more detailed structural information.
Table 3: Predicted Major Mass Spectral Fragments for Barbituric acid, 5,5-diallyl-1-methyl-
| m/z | Predicted Fragment | Description |
|---|---|---|
| 222 | [C11H14N2O3]+• | Molecular Ion (M+) |
| 181 | [M - C3H5]+ | Loss of an allyl radical |
| 41 | [C3H5]+ | Allyl cation |
Note: These predictions are based on general fragmentation patterns of barbiturates and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework of Barbituric acid, 5,5-diallyl-1-methyl-.
¹H NMR: The proton NMR spectrum would show distinct signals for the N-methyl group, the protons of the two allyl groups, and the NH proton of the barbiturate ring.
The N-methyl protons would appear as a singlet, likely in the range of 3.0-3.5 ppm.
The allyl group protons would exhibit a more complex pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the C5 carbon would be a doublet. The methine proton (-CH=) would be a multiplet, and the terminal vinyl protons (=CH₂) would show two distinct signals, also as multiplets.
The NH proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule.
The carbonyl carbons (C=O) of the barbiturate ring would appear far downfield, typically in the range of 150-180 ppm.
The olefinic carbons (=CH- and =CH₂) of the allyl groups would be found in the 110-140 ppm region.
The quaternary C5 carbon would be a distinct signal.
The allyl methylene carbons (-CH₂-) and the N-methyl carbon (-CH₃) would appear in the upfield region of the spectrum.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Barbituric acid, 5,5-diallyl-1-methyl-
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.2 (s) | ~28-30 |
| C5-CH₂- | ~2.6-2.8 (d) | ~40-45 |
| -CH=CH₂ | ~5.7-5.9 (m) | ~130-135 |
| -CH=CH₂ | ~5.0-5.2 (m) | ~118-122 |
| C=O | - | ~150-155 (C4, C6) |
| C=O | - | ~170-175 (C2) |
| C5 | - | ~55-60 |
| NH | Variable (br s) | - |
Note: Predicted values are based on data from barbituric acid, its derivatives, and standard chemical shift tables. Actual values may vary depending on the solvent and experimental conditions.
Thermogravimetric Analysis Coupled with Infrared Spectroscopy (TG/IR)
Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FT-IR) is a powerful analytical technique that combines the quantitative mass loss data from TGA with the qualitative identification of evolved gases by FT-IR. bruker.com This hyphenated technique provides a comprehensive understanding of the thermal decomposition process of a substance. In the analysis of Barbituric acid, 5,5-diallyl-1-methyl-, TG/IR is employed to monitor its thermal stability and identify the gaseous products released at different stages of its decomposition.
The process involves heating a sample of the compound on a high-precision balance inside a furnace under a controlled atmosphere. The mass of the sample is continuously recorded as a function of temperature or time. Simultaneously, the gases evolved from the sample are transferred via a heated transfer line to the gas cell of an FT-IR spectrometer. metu.edu.tr The spectrometer records the infrared spectra of the evolved gases, allowing for their identification based on the characteristic absorption bands of their molecular vibrations. bruker.com
Research findings from thermal analysis of related barbiturate structures, such as vanadyl(II) barbiturate complexes, demonstrate that decomposition often occurs in distinct steps. researchgate.net For Barbituric acid, 5,5-diallyl-1-methyl-, the initial mass loss would likely be associated with the loss of the more volatile substituents, the diallyl and methyl groups, followed by the breakdown of the heterocyclic pyrimidine ring at higher temperatures. FT-IR analysis of the evolved gases would be expected to identify fragments such as carbon dioxide, carbon monoxide, ammonia, and various hydrocarbons corresponding to the decomposition of the allyl and methyl groups.
Table 1: Hypothetical TG/IR Decomposition Profile for Barbituric acid, 5,5-diallyl-1-methyl-
| Temperature Range (°C) | Mass Loss (%) | Major Evolved Gases (Identified by IR Spectroscopy) | Postulated Decomposition Step |
| 150 - 250 | ~37% | Propene, other small hydrocarbons | Cleavage and volatilization of the two allyl groups |
| 250 - 350 | ~7% | Methane, Isocyanic acid | Loss of the N-methyl group and initial ring fragmentation |
| 350 - 600 | ~56% | Carbon dioxide (CO₂), Carbon monoxide (CO), Ammonia (NH₃), Water (H₂O) | Complete decomposition and oxidation of the barbiturate ring structure |
Microchemical Analysis Methods
Microchemical analysis involves the identification and differentiation of substances using chemical tests performed on a small scale, often on a microscope slide. northwestern.edu These methods are valuable for the qualitative analysis of barbiturates, providing rapid, preliminary identification based on color reactions or the formation of characteristic crystals. northwestern.eduslideshare.net While more advanced instrumental methods offer quantitative data, microchemical tests remain useful in forensic and screening applications. northwestern.edu
Several classic microchemical tests are applicable to the barbiturate class of compounds.
Color Tests: A common colorimetric test is the Koppanyi-Zwikker test, which produces a characteristic color upon reaction with a cobalt salt in an alkaline medium. For barbiturates, a small amount of the substance is treated with a solution of cobaltous acetate in methanol, followed by the addition of isopropylamine in methanol, resulting in a pinkish-violet color for a positive reaction. northwestern.edu
Crystal Tests: These tests rely on the formation of unique, crystalline precipitates when the analyte reacts with a specific reagent. The morphology of the crystals, observed under a microscope, is characteristic of the particular barbiturate. Technique is crucial, and comparison with known standards is essential for reliable identification. northwestern.edu Reagents such as Wagenaar's Reagent (copper sulfate (B86663) and ethylenediamine) and silver nitrate with ethylenediamine (B42938) are used to produce characteristic crystals with different barbiturates. northwestern.edu
Table 2: Common Microchemical Tests for Barbiturates
| Test Name | Reagent(s) | Procedure | Positive Observation |
| Koppanyi-Zwikker Test | 1% Cobaltous acetate in methanol; 5% Isopropylamine in methanol | A drop of each reagent is added to the sample on filter paper. northwestern.edu | Development of a pinkish-violet color. northwestern.edu |
| Wagenaar's Test | 5% aqueous Copper sulfate with ethylenediamine | A drop of the reagent is added to a solution of the sample on a microscope slide. northwestern.edu | Formation of characteristically shaped and colored crystals. |
| Silver Nitrate Test | 10% aqueous Silver nitrate with 15% ethylenediamine | A drop of the reagent is added to a solution of the sample on a microscope slide. northwestern.edu | Formation of distinct crystalline precipitate. |
| Sulfuric Acid Recrystallization | Concentrated Sulfuric acid, Water | The sample is dissolved in sulfuric acid on a slide, and water is added to precipitate the compound. northwestern.edu | Recrystallization produces crystals with a specific morphology. |
Bioanalytical Method Development for In Vitro and Ex Vivo Studies
Bioanalytical method development is the process of creating and validating procedures to quantify a drug or its metabolites in biological matrices such as blood, urine, or tissue. europa.eu For Barbituric acid, 5,5-diallyl-1-methyl-, developing such methods is crucial for in vitro (e.g., cell culture) and ex vivo (e.g., isolated tissue) studies to understand its metabolic fate and pharmacological effects. mdpi.com The goal is to establish a method that is reliable, accurate, and suitable for its intended purpose. europa.eu
The development process begins with understanding the physicochemical properties of the analyte and selecting an appropriate analytical technique. europa.eu Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method commonly used for the determination of barbiturates in biological samples. nih.gov
Key stages in method development and validation include:
Sample Preparation: This is a critical step to remove interferences from the complex biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. A more recent technique, flat membrane-based liquid-phase microextraction (FM-LPME), has also been shown to be effective for barbiturates, offering excellent sample cleanup. nih.gov
Chromatographic Separation: An appropriate LC column and mobile phase are chosen to achieve good separation of the analyte from endogenous components and potential metabolites.
Detection: Mass spectrometry is typically used for its high sensitivity and specificity, allowing for low limits of detection (LOD) and quantification (LOQ). nih.gov
Method Validation: Once developed, the method undergoes a full validation according to established guidelines (e.g., ICH M10) to ensure its performance. europa.eu Validation assesses parameters such as selectivity, accuracy, precision, linearity, recovery, and stability of the analyte in the biological matrix. europa.eu For example, studies on other barbiturates have demonstrated methods with LODs in the low ng/mL range in blood and urine, which is sensitive enough for therapeutic and forensic analysis. nih.gov
Ex vivo studies using isolated tissues can help to assess the biological action of new compounds. mdpi.com The developed bioanalytical method would be applied to quantify the compound within these tissue preparations to correlate concentration with observed effects.
Table 3: Key Validation Parameters for a Hypothetical Bioanalytical LC-MS Method
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | Correlation coefficient (r²) > 0.99. nih.gov |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1. ijsra.net |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. europa.eu | Consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. europa.eu | Analyte concentration should be within ±15% of the initial concentration. |
Metabolism and Biotransformation Research of Barbituric Acid, 5,5 Diallyl 1 Methyl
In Vitro Biotransformation Studies
In vitro models are fundamental in drug metabolism research, providing an early assessment of a compound's metabolic stability and offering insights into the routes of metabolism and potential "soft spots" for chemical modification. nih.gov For Barbituric acid, 5,5-diallyl-1-methyl-, these studies focus on identifying the specific enzymatic processes it undergoes and the chemical structures of the byproducts.
Identification of Enzymatic Conversion Pathways
The metabolism of Barbituric acid, 5,5-diallyl-1-methyl- is primarily hepatic. wikipedia.orgresearchgate.net The main enzymatic conversion pathways involved are oxidation and demethylation. wikipedia.orgnih.gov Side-chain oxidation is considered the most significant biotransformation route responsible for terminating the compound's pharmacological effect. wikipedia.orgresearchgate.net
The cytochrome P450 (CYP450) superfamily of enzymes plays a critical role in the metabolism of many drugs, including barbiturates. nih.govmdpi.com While specific studies detailing the complete profile for this particular compound are limited, drug interaction data suggests the involvement of specific CYP isoenzymes. The enzymes CYP2C19 and CYP3A4 have been identified as being involved in its metabolism. rsc.org
| Pathway | Enzyme System (Putative) | Description |
| Side-Chain Oxidation | Cytochrome P450 (CYP) | The primary pathway for biotransformation. This process involves the oxidation of the allyl or the 1-methyl-2-pentynyl side chains, leading to the termination of biological activity. wikipedia.orgresearchgate.net |
| N-Demethylation | Cytochrome P450 (CYP) | Involves the removal of the methyl group from the nitrogen atom at position 1 of the barbituric acid ring. wikipedia.orgnih.gov |
Characterization of Metabolites
Through metabolic studies, specific metabolites of Barbituric acid, 5,5-diallyl-1-methyl- have been identified. The characterization of these metabolites is essential for a comprehensive understanding of the drug's disposition. One identified metabolite results from the oxidation of a side chain, forming a hydroxylated derivative. mdpi.comresearchgate.net
| Metabolite Name | Chemical Formula | Description |
| 1-methyl-5-allyl-5-(beta-hydroxypropyl)-barbituric acid | C11H16N2O4 | A product of the oxidation of one of the side chains. researchgate.net |
| 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid | C11H16N2O4 | A hydroxylated metabolite formed through biotransformation. mdpi.com |
Prodrug Activation and Metabolism Research
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes in vivo transformation to release the active drug. drugbank.comnih.gov This strategy is often employed to overcome undesirable drug properties. mdpi.com While specific prodrugs of Barbituric acid, 5,5-diallyl-1-methyl- are not extensively documented in the literature, the principles of prodrug design can be applied to understand potential activation and metabolic pathways.
Mechanisms of Enzymatic Cleavage
The activation of a prodrug is typically mediated by enzymes that cleave a promoiety from the parent drug. researchgate.net This cleavage can be achieved through various enzymatic reactions, primarily hydrolysis or oxidation. nih.gov For a compound like Barbituric acid, 5,5-diallyl-1-methyl-, a prodrug strategy would likely involve masking its functional groups to alter properties like solubility or transport across the blood-brain barrier. mdpi.comnih.gov
The enzymes responsible for prodrug activation are widespread throughout the body, with significant activity in the liver, plasma, and brain. mdpi.comnih.gov
| Enzyme Class | Promoieties Cleaved | Potential Application |
| Esterases (e.g., Carboxylesterases) | Esters | Ester groups could be attached to a hydroxylated metabolite of the parent compound to enhance lipophilicity. drugbank.commdpi.com |
| Phosphatases | Phosphates | A phosphate (B84403) group could be added to increase water solubility, with in vivo cleavage by phosphatases releasing the active form. mdpi.commdpi.com |
| Cytochrome P450 (CYP450) | Various, including alkyl and aryl groups | Oxidative cleavage by CYP enzymes could be designed to unmask the active barbiturate (B1230296) structure. nih.govmdpi.com |
| Amidases | Amides | Amide linkages could be used, although their cleavage can be complex and involve various unspecific amidases. nih.gov |
Kinetics of Parent Compound Release from Prodrugs
The therapeutic effectiveness of a prodrug is highly dependent on the rate and extent of its conversion to the active parent drug. The kinetics of this release can be described by mathematical models that consider the rates of prodrug metabolism and subsequent elimination of the active drug. researchgate.netnih.gov
The time course of the active drug concentration in the body depends on the relative rates of two key processes: the formation of the drug from the prodrug (kf) and the elimination of the active drug itself (kel). nih.gov
Formation Rate-Limited (FRL) Kinetics: This occurs when the conversion of the prodrug to the active drug is slower than the elimination of the active drug (kf < kel). In this scenario, the rate of drug release from the prodrug dictates the duration of the drug's presence in the body. The decline in the active drug's plasma concentration parallels the decline of the prodrug's concentration. nih.gov
Elimination Rate-Limited (ERL) Kinetics: This is observed when the conversion of the prodrug is much faster than the elimination of the active drug (kf > kel). The prodrug is rapidly converted, and the decline in the active drug's plasma concentration is determined by its own elimination half-life. nih.gov
The choice of promoiety and the enzymatic pathway targeted for cleavage are critical design elements that determine these kinetic profiles. nih.gov For a central nervous system drug, a controlled and sustained release (often associated with FRL kinetics) can be advantageous. nih.gov
| Kinetic Parameter | Symbol | Description |
| Formation Rate Constant | kf | The first-order rate constant describing the conversion of the prodrug to the active parent drug. nih.gov |
| Elimination Rate Constant | kel | The first-order rate constant describing the elimination of the active parent drug from the body. nih.gov |
| Half-life | t1/2 | The time required for the concentration of the prodrug or the active drug to decrease by half. |
| Area Under the Curve | AUC | Represents the total exposure to the drug over time. researchgate.net |
Advanced Research Avenues and Future Directions in Barbituric Acid, 5,5 Diallyl 1 Methyl Research
Development of Novel Barbituric Acid Analogs with Tuned Biological Activities
The barbituric acid scaffold is a versatile platform for medicinal chemists. The pharmacological effects of barbiturates are heavily dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com Research continues to focus on synthesizing novel analogs of Barbituric acid, 5,5-diallyl-1-methyl- to achieve more specific or potent biological activities while potentially improving their therapeutic index.
Strategies for developing novel analogs include:
Modification of the C-5 Substituents: The dial-allyl groups at the C-5 position are primary targets for modification. Introducing different alkyl, aryl, or heterocyclic groups can significantly alter the compound's lipophilicity, binding affinity for its targets, and metabolic stability. mdpi.comnih.gov
Introduction of Fused Ring Systems: Creating fused heterocyclic derivatives, such as pyrano-fused pyrimidines or spiro-oxindoles, can lead to compounds with entirely new pharmacological profiles. mdpi.com For example, some spirobarbiturates have shown strong interaction energies with GABA-A receptors in computational studies. nih.gov
Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties can fine-tune the molecule's activity. For instance, the synthesis of 2-thiobarbiturate derivatives, replacing an oxygen atom with sulfur, has been explored to create candidates with potentially better bioavailability and toxicity profiles. nih.gov
Creation of Hybrid Molecules: A series of barbituric acid derivatives containing a 1,2,3,4-tetrazoline moiety have been synthesized from phenobarbital, demonstrating that combining the barbiturate (B1230296) core with other pharmacologically active motifs can yield compounds with significant antimicrobial activity. chemmethod.com
These synthetic efforts have led to the exploration of barbituric acid derivatives for a range of applications beyond their traditional role as central nervous system depressants, including as antimicrobial agents, antioxidants, and xanthine (B1682287) oxidase inhibitors. chemmethod.comresearchgate.net
| Analog Type | Synthetic Strategy | Potential Biological Activity | Reference |
|---|---|---|---|
| Spirobarbiturates | Creation of a spirocyclic system at C-5 | Enhanced binding to GABA-A receptors | nih.gov |
| 2-Thiobarbiturates | Replacement of C-2 oxygen with sulfur | Improved permeability and bioavailability | nih.gov |
| Tetrazoline-Barbiturates | Cycloaddition reaction to add a tetrazoline moiety | Antifungal and antibacterial activity | chemmethod.com |
| Azo-Barbiturates | Coupling with diazonium salts | Potential as dyes; requires further biological study | orientjchem.org |
| Hydrazone-Chalcone Hybrids | Condensation reactions to link barbituric acid with hydrazone and chalcone (B49325) moieties | Urease inhibition | researchgate.net |
Integration of Omics Technologies in Mechanistic Research
To gain a more holistic understanding of the biological effects of Barbituric acid, 5,5-diallyl-1-methyl-, future research will likely incorporate "omics" technologies. These approaches allow for the large-scale study of biological molecules and can reveal complex cellular responses to drug exposure.
Transcriptomics: By analyzing the entire set of RNA transcripts in a cell or tissue (the transcriptome), researchers can identify which genes are up- or down-regulated following exposure to the compound. This could reveal downstream signaling pathways affected by its primary mechanism of action and identify potential off-target effects.
Proteomics: This involves the large-scale study of proteins, their structures, and functions. Proteomics can help identify the direct protein targets of the compound and its analogs, as well as characterize changes in protein expression and post-translational modifications that occur in response to treatment.
Metabolomics: Analyzing the complete set of small-molecule metabolites within a biological system can provide a functional readout of the physiological state. Studies on the metabolism of related 1-methyl-barbiturates have been conducted to understand their degradation in the body. nih.gov Modern metabolomics could provide a detailed fingerprint of the metabolic perturbations caused by the compound, offering insights into its mechanism of action and potential biomarkers of exposure or effect.
The integration of these omics datasets can provide a systems-level view of the compound's impact, moving beyond a single target to a network of interactions.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and development. nih.gov For Barbituric acid, 5,5-diallyl-1-methyl- and its derivatives, these tools offer powerful methods for accelerating research.
In-Silico Screening and Molecular Docking: Computational models are used to predict how strongly a molecule will bind to a specific target, such as the GABA-A receptor. nih.gov These docking studies can screen vast virtual libraries of potential barbituric acid analogs to prioritize which ones to synthesize and test in the lab, saving significant time and resources. nih.gov
ADME/Tox Prediction: Machine learning models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds. nih.govorientjchem.org This allows researchers to filter out candidates with poor pharmacokinetic profiles or potential toxicity early in the design process. For example, in-silico analysis of some spirobarbiturates predicted suboptimal bioavailability despite strong target binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules.
Generative Models: Advanced AI, including generative models, can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable ADME characteristics. arxiv.org
These predictive modeling techniques are becoming essential for efficiently navigating the vast chemical space of possible barbituric acid derivatives to identify promising new therapeutic agents. nih.govclinicaltrialsarena.com
| Computational Technique | Application in Barbiturate Research | Key Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Simulating the binding of derivatives to target proteins (e.g., GABA-A receptors) | Prediction of binding affinity and interaction dynamics | nih.govchemmethod.com |
| Molecular Dynamics | Simulating the movement of the compound-receptor complex over time | Assessment of interaction stability | nih.gov |
| ADME/Tox Prediction | Using algorithms to forecast pharmacokinetic and toxicity properties | Early identification of compounds with poor drug-like properties | nih.govorientjchem.org |
| Machine Learning Classification | Training models to predict the likelihood of psychoactive effects based on chemical features | Classification of compounds as potential users or non-users for specific effects | researchgate.net |
Elucidation of Broader Biological System Interactions
While the primary mechanism of action for many barbiturates is the modulation of GABA-A receptors, there is growing interest in understanding their full spectrum of biological interactions. nih.gov Research on derivatives of the core barbituric acid structure suggests that these molecules may interact with multiple biological systems.
The principal interaction is with the central nervous system, where barbiturates bind to inhibitory GABA-A receptors, potentiating the opening of chloride ion channels and leading to neuronal inhibition. nih.govnih.gov However, future research aims to explore other potential interactions. For instance, certain barbituric acid derivatives have demonstrated activities that suggest interactions with systems outside of the CNS, including:
Microbial Systems: Some novel derivatives have shown significant antifungal and antibacterial activity, indicating interactions with molecular targets unique to these microorganisms. chemmethod.comresearchgate.net
Enzymatic Systems: In-vitro studies have shown that some 1,3,5-trisubstituted barbiturates can act as inhibitors of xanthine oxidase, an enzyme involved in purine (B94841) metabolism. researchgate.net
Cell Proliferation Pathways: The discovery of anti-proliferative activity in certain derivatives suggests potential interactions with pathways that regulate cell growth and division. researchgate.net
A deeper investigation into these broader interactions could repurpose barbiturate scaffolds for new therapeutic areas, such as infectious diseases or metabolic disorders.
Utility as a Research Tool in Specific Biological Systems
Beyond its own therapeutic potential, Barbituric acid, 5,5-diallyl-1-methyl- and its analogs serve as valuable research tools for probing the function of specific biological systems. Their well-characterized effect on GABA-A receptors makes them useful pharmacological probes for studying GABAergic neurotransmission.
By selectively activating or modulating these ion channels, researchers can investigate:
The role of GABA-A receptors in different brain regions and their contribution to various physiological processes.
The subunit composition and functional properties of different GABA-A receptor subtypes.
The mechanisms underlying synaptic inhibition and its role in maintaining the balance of neuronal activity.
The pathophysiology of neurological and psychiatric disorders associated with dysfunctional GABAergic signaling, such as epilepsy and anxiety disorders.
The ability to use molecules like Barbituric acid, 5,5-diallyl-1-methyl- to manipulate a key component of the nervous system provides a powerful method for dissecting complex neural circuits and understanding the molecular basis of brain function and disease.
Q & A
Q. What are the standard synthetic routes for preparing 5,5-diallyl-1-methylbarbituric acid, and what critical reaction conditions must be controlled?
The synthesis typically involves alkylation of diethyl acetylaminomalonate with diallyl halides, followed by condensation with methylurea under controlled conditions. Key steps include:
- Alkylation : Use diallyl halides in a base-mediated reaction to introduce allyl groups at the 5,5-positions of the barbituric acid core.
- Condensation : React the alkylated malonate with methylurea in glacial acetic acid or DMF to form the barbiturate ring.
Critical conditions include avoiding prolonged heating (to prevent ring contraction to hydantoins) and maintaining anhydrous conditions to suppress side reactions like deacetylation .
Q. How can NMR spectroscopy be optimized to characterize the structure of 5,5-diallyl-1-methylbarbituric acid in different solvent systems?
- Solvent choice : Dimethyl sulfoxide (DMSO) induces downfield shifts in imino protons due to H-bonding, while non-polar solvents may simplify splitting patterns.
- Computational validation : Use BLYP/DFT methods to model chemical shifts and compare with experimental data, especially for resolving tautomeric equilibria (e.g., lactam-lactim forms) .
Q. What analytical methods are suitable for quantifying 5,5-diallyl-1-methylbarbituric acid in complex biological matrices?
- Spectrophotometry : Oxidative coupling with 4-aminoantipyrine and potassium iodate produces a stable purple product (λ = 510 nm), applicable in batch or flow injection modes for urine or water samples .
- HPLC-MS : Optimize reverse-phase columns with acetonitrile/water gradients and electrospray ionization for high sensitivity in pharmacokinetic studies.
Advanced Research Questions
Q. What strategies mitigate side reactions like hydantoin formation during the alkylation of barbituric acid derivatives?
- Mild reaction conditions : Avoid strong bases and high temperatures; use triethylamine as a mild catalyst in DMF to suppress ring contraction .
- Protection-deprotection : Temporarily protect the amino group with acetyl or Boc moieties before alkylation, followed by acidic hydrolysis (e.g., 8M HCl) to regenerate the free amine .
Q. How do solvent interactions influence the tautomeric equilibrium of 5,5-diallyl-1-methylbarbituric acid, and how can this be modeled computationally?
- Solvent effects : Protic solvents (e.g., acetic acid) stabilize lactim tautomers via H-bonding, while aprotic solvents favor lactam forms.
- Computational modeling : Use Hartree-Fock or DFT (BLYP functional) with implicit solvent models (e.g., PCM) to simulate tautomer energy profiles. Include explicit solvent molecules (e.g., water clusters) for accuracy .
Q. What molecular docking approaches are effective in predicting the DNA-binding affinity of 5,5-diallyl-1-methylbarbituric acid derivatives?
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate minor-groove binding. Parameterize force fields for barbiturates using quantum mechanics (QM) charge calculations.
- Validation : Cross-reference docking scores with UV-Vis spectroscopy and fluorescence quenching data to confirm intercalation or groove-binding modes .
Q. How can regioselectivity be achieved in the alkylation of barbituric acid to introduce diallyl groups at the 5,5-positions?
Q. What role does the diallyl substituent play in modulating the acid dissociation constant (pKa) of 5,5-diallyl-1-methylbarbituric acid compared to other 5,5-dialkyl derivatives?
- Electronic effects : Electron-donating allyl groups reduce acidity (pKa ~8–9) compared to unsubstituted barbituric acid (pKa 4.0).
- Experimental determination : Use potentiometric titration in aqueous ethanol (50% v/v) to measure pKa, validated via UV-pH profiling .
Methodological Considerations
- Synthesis challenges : Optimize reaction times and stoichiometry to avoid byproducts like N-acetylated derivatives during phthalimide condensations .
- Analytical cross-validation : Combine NMR, IR (allyl C-H stretches at ~3080 cm⁻¹ ), and mass spectrometry for structural confirmation.
- Biological assays : Screen for sedative/hypnotic activity using rodent models, correlating lipid solubility (logP) with blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
